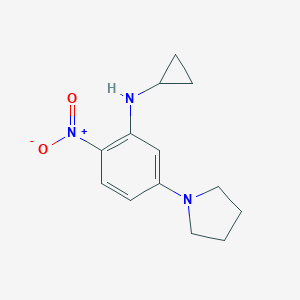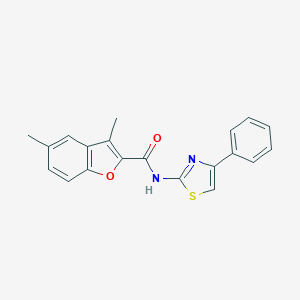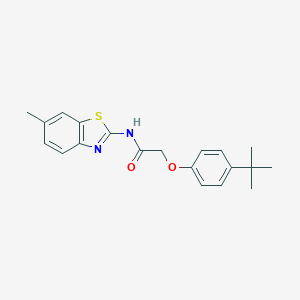![molecular formula C34H24BrClN2O2S B317597 10-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B317597.png)
10-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a complex organic compound characterized by its unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the core tetracyclic structure, followed by the introduction of the bromine, chlorine, and methoxy groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially converting them into less reactive groups such as hydrogen or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂), chlorine (Cl₂), and methanol (CH₃OH) are used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and cellular pathways due to its unique structural features.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific molecular pathways, particularly those involving oxidative stress and inflammation.
Industry: In the industrial sector, the compound’s reactivity makes it useful in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism of action often involves the modulation of oxidative stress pathways, where it can act as an antioxidant or pro-oxidant depending on the cellular context. The presence of multiple functional groups allows it to engage in diverse chemical interactions, influencing its biological activity.
相似化合物的比较
- (14Z)-14-[[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one
- (14Z)-14-[[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one
Uniqueness: The uniqueness of 10-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical reactivity and potential for diverse applications. The presence of both bromine and chlorine atoms, along with the methoxy group, allows for unique interactions and reactivity patterns not commonly found in similar compounds.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C34H24BrClN2O2S |
|---|---|
分子量 |
640 g/mol |
IUPAC 名称 |
(14Z)-14-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C34H24BrClN2O2S/c35-28-18-22(12-17-29(28)40-20-21-10-14-25(36)15-11-21)19-30-33(39)38-32(24-7-2-1-3-8-24)27-16-13-23-6-4-5-9-26(23)31(27)37-34(38)41-30/h1-12,14-15,17-19,32H,13,16,20H2/b30-19- |
InChI 键 |
SCDWEUVAEQUQLJ-FSGOGVSDSA-N |
手性 SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5)C(=O)/C(=C/C6=CC(=C(C=C6)OCC7=CC=C(C=C7)Cl)Br)/S4 |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5)C(=O)C(=CC6=CC(=C(C=C6)OCC7=CC=C(C=C7)Cl)Br)S4 |
规范 SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5)C(=O)C(=CC6=CC(=C(C=C6)OCC7=CC=C(C=C7)Cl)Br)S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-(3,4-dimethylphenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317516.png)

![Ethyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317521.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B317523.png)
![3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B317525.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B317526.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B317528.png)
![2-(4-TERT-BUTYLPHENOXY)-N-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE](/img/structure/B317529.png)

![1-[5-{2-[(2-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317531.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B317533.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methylbenzamide](/img/structure/B317535.png)
![N-(2-[1,1'-biphenyl]-4-yl-1,3-benzoxazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B317536.png)
